molecular formula C14H22N2O B1371207 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol CAS No. 1049606-38-3

3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol

Cat. No.: B1371207
CAS No.: 1049606-38-3
M. Wt: 234.34 g/mol
InChI Key: UZWVWBHOYQMCCA-UHFFFAOYSA-N
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Description

3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol: is an organic compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . This compound features a phenyl group, an amino group, and a pyrrolidine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The alcohol group in 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents and nucleophiles.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry:

Mechanism of Action

The mechanism of action of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-one: A precursor in the synthesis of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol.

    2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: A structurally related compound with similar functional groups.

Uniqueness:

Properties

IUPAC Name

2-(aminomethyl)-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c15-10-13(11-16-8-4-5-9-16)14(17)12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWVWBHOYQMCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CN)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246995
Record name β-(Aminomethyl)-α-phenyl-1-pyrrolidinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049606-38-3
Record name β-(Aminomethyl)-α-phenyl-1-pyrrolidinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049606-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-(Aminomethyl)-α-phenyl-1-pyrrolidinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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